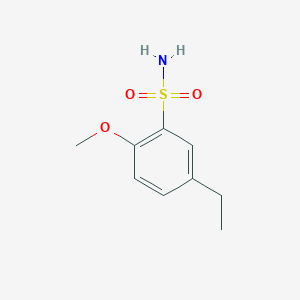

5-Ethyl-2-methoxybenzenesulfonamide

Vue d'ensemble

Description

5-Ethyl-2-methoxybenzenesulfonamide, also known as Ebselen, is a synthetic organoselenium compound that has been widely studied for its various biological properties. It was first synthesized in the 1980s as a potential antioxidant and has since been found to have a range of other applications, including as a neuroprotective agent, anti-inflammatory, and antiviral agent.

Mécanisme D'action

The mechanism of action of 5-Ethyl-2-methoxybenzenesulfonamide is complex and not fully understood. It is thought to act as a glutathione peroxidase mimic, reducing reactive oxygen species and protecting against oxidative damage. 5-Ethyl-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of various enzymes involved in inflammation, including cyclooxygenase and lipoxygenase. Additionally, 5-Ethyl-2-methoxybenzenesulfonamide has been found to modulate the activity of various ion channels and receptors, including NMDA receptors and TRPM2 channels, which may contribute to its neuroprotective effects.

Effets Biochimiques Et Physiologiques

5-Ethyl-2-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, 5-Ethyl-2-methoxybenzenesulfonamide has been found to modulate the activity of various enzymes and ion channels, as mentioned above. 5-Ethyl-2-methoxybenzenesulfonamide has also been shown to improve mitochondrial function and reduce apoptosis in various cell types. In animal models, 5-Ethyl-2-methoxybenzenesulfonamide has been found to reduce neuronal damage and improve cognitive function following ischemic stroke and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-Ethyl-2-methoxybenzenesulfonamide is that it has been extensively studied and has a well-established safety profile. However, 5-Ethyl-2-methoxybenzenesulfonamide can be difficult to work with due to its low solubility in water and tendency to form aggregates. Additionally, 5-Ethyl-2-methoxybenzenesulfonamide can interfere with certain assays, such as the MTT assay, which measures cell viability.

Orientations Futures

There are several potential future directions for research on 5-Ethyl-2-methoxybenzenesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 5-Ethyl-2-methoxybenzenesulfonamide has been found to reduce oxidative stress and improve mitochondrial function in animal models of these diseases. Another area of interest is its potential as an antiviral agent, particularly against emerging viral infections, such as COVID-19. 5-Ethyl-2-methoxybenzenesulfonamide has been found to have activity against SARS-CoV-2 in vitro and may have potential as a therapeutic agent. Additionally, there is ongoing research on the development of 5-Ethyl-2-methoxybenzenesulfonamide analogs with improved solubility and bioavailability.

Méthodes De Synthèse

5-Ethyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzenesulfonyl chloride with ethylmagnesium bromide, followed by the addition of selenium dioxide and reduction with sodium borohydride. This method has been optimized over the years to produce high yields of pure 5-Ethyl-2-methoxybenzenesulfonamide.

Applications De Recherche Scientifique

5-Ethyl-2-methoxybenzenesulfonamide has been extensively studied for its various biological properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, and to reduce inflammation in animal models of arthritis and colitis. 5-Ethyl-2-methoxybenzenesulfonamide has also been found to have antiviral activity against a range of viruses, including influenza, hepatitis C, and HIV.

Propriétés

IUPAC Name |

5-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCMLTHWTNUWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528074 | |

| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2-methoxybenzenesulfonamide | |

CAS RN |

88085-82-9 | |

| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)